![molecular formula C11H10F3NO3 B3040316 2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid CAS No. 1858250-74-4](/img/structure/B3040316.png)
2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid
Overview
Description
2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid is a chemical compound with the molecular formula C11H10F3NO3 and a molecular weight of 261.2 g/mol . It is intended for research use only and is not suitable for human or veterinary use.
Molecular Structure Analysis
The molecular structure of 2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid consists of a benzoic acid core with three fluorine atoms and a morpholinyl group attached . The exact spatial arrangement of these groups would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid, such as its melting point, boiling point, and density, are not provided in the search results . These properties can be determined through experimental methods or predicted using computational chemistry tools.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of DNA-PK Inhibitors : 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl 2,2,2-trifluoromethanesulfonate, a precursor of DNA-dependent protein kinase (DNA-PK) inhibitors, is synthesized using 2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid. This process involves allyl protecting groups and has been refined for improved yield (Rodriguez Aristegui et al., 2006).
Preparation of Antimicrobial Agents : Synthesis of compounds like 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine demonstrates antimicrobial properties. These compounds are characterized by techniques such as NMR, IR, and X-ray diffraction, signifying the role of 2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid in creating biologically active molecules (Mamatha S.V et al., 2019).
Pharmacological Applications
- Antioxidant Activity : QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, related to 2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid, revealed significant antioxidant activities. These findings are crucial for the development of new potential antioxidants (Drapak et al., 2019).
Material Science and Chemistry
Photophysical Characterization : Studies on compounds like 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine, structurally related to 2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid, provide insights into the photophysical properties of these compounds. This includes absorption spectra and emission lifetime data, essential for material science applications (Chin et al., 2010).
Molluscicidal Properties : 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative of 2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid, has been synthesized and shows effective molluscicidal effects. This is important for pest control in agricultural settings (Duan et al., 2014).
Biological and Medical Research
Antimicrobial and Hemolytic Activity : Derivatives of 2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid, such as 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide, display antimicrobial and hemolytic activities, indicating potential in the development of new antimicrobial agents (Gul et al., 2017).
Neurokinin-1 Receptor Antagonist : Compounds like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, related to 2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid, are effective as neurokinin-1 receptor antagonists. This has implications in treating conditions like depression and emesis (Harrison et al., 2001).
properties
IUPAC Name |
2,3,5-trifluoro-4-morpholin-4-ylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c12-7-5-6(11(16)17)8(13)9(14)10(7)15-1-3-18-4-2-15/h5H,1-4H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKSOFAVLZCUEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C(=C2F)F)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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